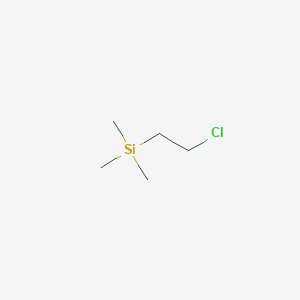

(2-chloroethyl)trimethylsilane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloroethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWMXONAIDFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroethyl Trimethylsilane

Established Laboratory-Scale Synthetic Routes

Traditional laboratory preparations of (2-chloroethyl)trimethylsilane often involve multi-step sequences that rely on well-understood reaction mechanisms, such as direct halogenation of organosilane precursors or the formation of carbon-silicon bonds through alkylation and silylation reactions.

One potential laboratory-scale approach to this compound involves the direct halogenation of a suitable precursor, such as ethyltrimethylsilane. This strategy focuses on the selective introduction of a chlorine atom onto the ethyl group. The reactivity of the C-H bonds on the ethyl group dictates the reaction conditions, often requiring free-radical initiators like UV light or chemical initiators.

However, a significant challenge in this approach is controlling the regioselectivity of the halogenation. The reaction can potentially yield a mixture of isomers, including (1-chloroethyl)trimethylsilane (B1345580) and this compound, as well as products of multiple halogenations. Therefore, careful optimization of reaction conditions, such as temperature, reaction time, and the choice of chlorinating agent, is crucial to maximize the yield of the desired product. While conceptually straightforward, achieving high selectivity can be a practical limitation of this method.

Another indirect halogenation strategy could involve the conversion of a precursor alcohol, such as 2-(trimethylsilyl)ethanol (B50070), to the corresponding chloride. This can be achieved using various chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method generally offers better control over the position of the chlorine atom compared to direct alkane halogenation.

Alkylation and silylation strategies represent a more controlled and widely applicable method for the synthesis of this compound. These approaches involve the formation of the key carbon-silicon bond through the reaction of a silicon-containing nucleophile or electrophile with an appropriate carbon-based counterpart.

A common and effective method involves the use of a Grignard reagent. For instance, the reaction of (chloromethyl)trimethylsilylmagnesium chloride with a source of formaldehyde, followed by chlorination of the resulting alcohol, can produce this compound. chemicalbook.comorgsyn.org This multi-step process allows for the precise construction of the desired carbon skeleton.

Alternatively, a Grignard reagent derived from a 2-chloroethyl halide, such as 2-chloroethylmagnesium bromide, can be reacted with a trimethylsilyl (B98337) halide, typically trimethylchlorosilane, to form the target molecule. wikipedia.orggelest.com The success of this reaction is highly dependent on the stability of the Grignard reagent, as β-elimination to form ethene is a potential side reaction. The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), and careful temperature control are critical for maximizing the yield of the desired product. researchgate.net

Below is a table summarizing some of the key reagents and typical reaction conditions for these established synthetic routes.

| Synthetic Approach | Key Reagents | Typical Reaction Conditions | Primary Challenges |

| Direct Halogenation | Ethyltrimethylsilane, Cl₂ | UV irradiation or radical initiator | Lack of regioselectivity, formation of isomers and poly-halogenated products. |

| Alcohol Chlorination | 2-(Trimethylsilyl)ethanol, SOCl₂ or PCl₅ | Inert solvent, controlled temperature | Availability of the starting alcohol, handling of corrosive chlorinating agents. |

| Grignard Reaction (Route 1) | (Chloromethyl)trimethylsilane, Mg, Formaldehyde, Chlorinating agent | Anhydrous ether solvent (e.g., THF), multi-step process | Multi-step synthesis can lower overall yield. |

| Grignard Reaction (Route 2) | 1-Bromo-2-chloroethane, Mg, Trimethylchlorosilane | Anhydrous ether solvent (e.g., THF), low temperature | Stability of the Grignard reagent, potential for β-elimination. |

Advanced and Emerging Synthetic Strategies

In recent years, the development of more efficient and sustainable synthetic methods has led to the exploration of advanced strategies for the synthesis of organosilicon compounds, including this compound. These methods often employ transition metal catalysis and adhere to the principles of green chemistry.

Transition metal-catalyzed hydrosilylation of alkenes is a powerful and atom-economical method for the formation of carbon-silicon bonds. researchgate.netnih.govnih.gov In the context of this compound synthesis, the hydrosilylation of vinyl chloride with a suitable hydrosilane, such as trimethylsilane, presents a direct and appealing route.

This reaction is typically catalyzed by complexes of platinum, rhodium, iridium, or ruthenium. englelab.comsigmaaldrich.com The choice of catalyst and ligands is crucial for controlling the regioselectivity of the hydrosilylation, favoring the formation of the desired β-adduct this compound over the α-adduct. For example, rhodium catalysts have been shown to be highly selective in the hydrosilylation of similar haloalkenes. nih.gov

Recent research has also focused on the use of more earth-abundant and less expensive first-row transition metals, such as iron, cobalt, and nickel, as catalysts for hydrosilylation reactions. researchgate.netnih.govnih.gov These developments are driven by the desire for more sustainable and economical chemical processes.

The general reaction scheme for the hydrosilylation of vinyl chloride is as follows:

CH₂=CHCl + H-Si(CH₃)₃ --(Transition Metal Catalyst)--> Cl-CH₂-CH₂-Si(CH₃)₃

The table below highlights some of the transition metals and their typical performance in hydrosilylation reactions.

| Catalyst Metal | Typical Precursors | Selectivity | Advantages |

| Platinum | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | Generally high for anti-Markovnikov addition | High activity and reliability. |

| Rhodium | [RhCl(PPh₃)₃] (Wilkinson's catalyst) | Can be tuned with ligand choice | High selectivity for specific substrates. nih.gov |

| Iridium | Vaska's complex ([IrCl(CO)(PPh₃)₂]) | Variable depending on substrate and ligands | Active for a range of alkenes. |

| Iron/Cobalt/Nickel | Various coordination complexes | Emerging area of research | Earth-abundant and lower cost. researchgate.netnih.govnih.gov |

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilicon compounds. nih.govnih.gov This includes minimizing waste, using less hazardous chemicals, and developing more energy-efficient processes.

In the context of this compound synthesis, the application of green chemistry principles can be seen in several areas:

Atom Economy: Transition metal-catalyzed hydrosilylation is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.

Catalysis: The use of catalytic amounts of transition metals is inherently greener than using stoichiometric reagents. The development of highly active and recyclable catalysts is a key area of research.

Safer Solvents: Research is ongoing to replace traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, although their application in organosilane synthesis is still developing.

Renewable Feedstocks: While not yet a widespread reality for this specific compound, a long-term goal of green chemistry is to derive starting materials from renewable resources.

Considerations for Scalable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including cost, safety, process efficiency, and environmental impact.

For large-scale production, a continuous process is often favored over a batch process due to its potential for higher throughput and better process control. The direct chlorination of ethylene (B1197577) to produce 1,2-dichloroethane (B1671644) (EDC) is a large-scale industrial process that offers some parallels. westlakevinnolit.com While not a direct synthesis of the target compound, the engineering principles and safety protocols for handling chlorinated hydrocarbons on a large scale are relevant.

Hydrosilylation of vinyl chloride is a promising route for industrial-scale synthesis due to its high atom economy and the potential for a continuous process. However, challenges include the cost and lifetime of the catalyst, the safe handling of vinyl chloride (a flammable and carcinogenic gas), and the efficient separation and purification of the product. The development of robust and highly active catalysts that can operate under mild conditions is a key factor for the economic viability of such a process.

The Grignard-based routes, while reliable on a laboratory scale, may be less suitable for large-scale production due to the use of stoichiometric amounts of magnesium, the generation of significant salt waste (magnesium halides), and the safety concerns associated with handling large quantities of Grignard reagents.

Chemical Reactivity and Mechanistic Investigations of 2 Chloroethyl Trimethylsilane

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The carbon-chlorine bond in (2-chloroethyl)trimethylsilane is the primary site for nucleophilic attack. These reactions predominantly follow bimolecular nucleophilic substitution (SN2) pathways, influenced by a variety of factors including the nature of the nucleophile, solvent, and the presence of the β-trimethylsilyl group.

SN2 Reaction Pathways and Factors Influencing Reactivity

The SN2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. For this compound, being a primary alkyl halide, the SN2 mechanism is sterically favored over the unimolecular (SN1) pathway, which would involve the formation of a less stable primary carbocation.

Several factors govern the rate and outcome of SN2 reactions involving this compound:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and the solvent.

Leaving Group Ability: The chloride ion is a reasonably good leaving group, facilitating the nucleophilic attack.

Solvent Effects: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing the nucleophile's reactivity. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Substrate Structure: As a primary alkyl halide, this compound exhibits minimal steric hindrance at the reaction center, making it an ideal substrate for SN2 reactions.

The general mechanism for the SN2 reaction of this compound with a nucleophile (Nu-) can be depicted as follows:

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.

Halogen Exchange Reactions for Derivatization

Halogen exchange, a specific type of nucleophilic substitution, is a valuable method for the derivatization of this compound. A common example is the Finkelstein reaction, where the chloride is replaced by another halide, typically iodide, by treatment with a salt like sodium iodide in a suitable solvent such as acetone.

This equilibrium-driven reaction is pushed towards the product by the precipitation of sodium chloride in acetone, which is poorly soluble. The resulting (2-iodoethyl)trimethylsilane (B11878311) is often more reactive in subsequent nucleophilic substitution reactions due to iodide being a better leaving group than chloride.

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Iodide (NaI) | Acetone | (2-iodoethyl)trimethylsilane |

| This compound | Sodium Bromide (NaBr) | Acetone | (2-bromoethyl)trimethylsilane |

These halogen exchange reactions provide access to a wider range of β-silylated ethyl derivatives for further synthetic transformations.

Impact of the Trimethylsilyl (B98337) Group on Reaction Selectivity

The most significant feature influencing the reactivity of this compound is the presence of the trimethylsilyl group at the β-position relative to the leaving group. This gives rise to the "beta-silicon effect," a phenomenon where the silicon atom stabilizes a developing positive charge on the β-carbon atom through hyperconjugation.

In the context of nucleophilic substitution, while the primary substrate favors a concerted SN2 mechanism, the transition state can have some carbocationic character. The β-silicon effect can stabilize this transition state, potentially accelerating the reaction rate compared to a similar alkyl halide without the silyl (B83357) group. This stabilization arises from the interaction of the high-energy electrons in the carbon-silicon σ-bond with the empty p-orbital of the developing carbocation or the σ* anti-bonding orbital of the carbon-halogen bond in the transition state.

For this hyperconjugation to be effective, a specific stereochemical arrangement is required, where the C-Si bond and the C-Cl bond are anti-periplanar to each other. This allows for maximum overlap between the participating orbitals.

The electronic effect of the trimethylsilyl group is primarily stabilizing through this β-effect. Sterically, the trimethylsilyl group is bulky, but being at the β-position, its direct steric hindrance at the α-carbon (the reaction center) is minimal, allowing SN2 reactions to proceed efficiently. This combination of electronic stabilization and low steric hindrance makes this compound a unique and reactive substrate in nucleophilic substitution reactions.

Transformations Involving the Silicon-Carbon Bond

Beyond reactions at the chloroethyl moiety, this compound can undergo transformations that involve the cleavage or rearrangement of the silicon-carbon bond, often under specific reaction conditions.

Directed Cleavage Reactions of the Si-C Linkage

The silicon-carbon bond is generally stable but can be cleaved under certain conditions, particularly with the assistance of activating groups or reagents. In the case of β-haloalkylsilanes, cleavage can be induced by nucleophiles, especially in reactions that might otherwise be expected to lead to substitution.

For instance, treatment of β-haloethylsilanes with certain nucleophiles can lead to elimination reactions where the trimethylsilyl group and the halogen are removed to form an alkene. This process is often facilitated by the ability of the silicon to stabilize a developing negative charge on the α-carbon in the transition state of an E2-like elimination.

Furthermore, cleavage of the Si-C bond can be achieved through reactions involving strong electrophiles or oxidizing agents, although these are less common for simple alkylsilanes compared to other organosilanes like vinylsilanes or arylsilanes.

Rearrangement Processes Induced by Electronic or Steric Factors

Rearrangements involving organosilanes are well-documented phenomena. While specific rearrangement processes for this compound are not extensively reported in introductory literature, related organosilicon compounds can undergo rearrangements. For example, the Whitmore-type 1,2-shifts can occur in carbocations, and the presence of a silicon atom can influence the migratory aptitude of adjacent groups.

In the context of this compound, any reaction that proceeds through a carbocationic intermediate could potentially undergo rearrangement, although the stability of the primary carbocation is low. More relevant are rearrangements that might be induced by Lewis acids or other reagents that can coordinate to the chlorine atom and facilitate its departure, potentially leading to a transient carbocationic species that could then rearrange. The electronic stabilization provided by the β-silicon effect could play a role in directing the course of such rearrangements.

Formation of Organometallic Derivatives and their Reactivity

This compound serves as a precursor for the formation of various organometallic derivatives, most notably Grignard and organolithium reagents. These derivatives are valuable intermediates in organic synthesis, offering a nucleophilic carbon source for the formation of new carbon-carbon bonds.

The Grignard reagent, (2-trimethylsilyl)ethylmagnesium chloride, can be synthesized by the reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The general reaction for the formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. While specific yields for the formation of (2-trimethylsilyl)ethylmagnesium chloride are not extensively documented in readily available literature, the procedure is analogous to the preparation of similar organomagnesium halides.

The reactivity of (2-trimethylsilyl)ethylmagnesium chloride is characteristic of Grignard reagents. It acts as a potent nucleophile and a strong base. Its reactions with various electrophiles are expected to follow established patterns for Grignard reagents, leading to the formation of a variety of functionalized organosilanes. For instance, its reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to give the alcohol product.

Similarly, organolithium derivatives can be prepared. (2-Trimethylsilyl)ethyllithium can be synthesized by the reaction of this compound with lithium metal. Organolithium reagents are generally more reactive than their Grignard counterparts. They are powerful nucleophiles and bases, capable of reacting with a wide array of electrophiles. The reaction of (2-trimethylsilyl)ethyllithium with carbonyl compounds, for example, would also lead to the formation of alcohols.

The reactivity of these organometallic derivatives is influenced by the presence of the trimethylsilyl group. The silicon atom can exert electronic effects that may modulate the nucleophilicity and basicity of the carbanionic center.

A summary of the expected reactivity of these organometallic derivatives with common electrophiles is presented in the table below.

| Electrophile | Reagent | Expected Product |

| Aldehyde (R'CHO) | (2-trimethylsilyl)ethylmagnesium chloride | Secondary alcohol |

| Ketone (R'R''CO) | (2-trimethylsilyl)ethylmagnesium chloride | Tertiary alcohol |

| Ester (R'COOR'') | (2-trimethylsilyl)ethylmagnesium chloride | Tertiary alcohol (after double addition) |

| Epoxide | (2-trimethylsilyl)ethylmagnesium chloride | β-Hydroxy organosilane |

| Carbon Dioxide (CO2) | (2-trimethylsilyl)ethylmagnesium chloride | Carboxylic acid (after workup) |

Detailed Mechanistic Elucidation using Experimental and Computational Approaches

The reaction mechanisms of this compound and its derivatives have been subject to investigation, primarily focusing on elimination reactions. A key reaction that has been studied experimentally is the gas-phase unimolecular elimination of ethylene (B1197577) from this compound.

Experimental Studies:

Kinetic studies of the pyrolysis of this compound in the gas phase have provided valuable insights into its thermal decomposition mechanism. The primary reaction is the unimolecular elimination of ethylene to produce trimethylsilyl chloride. This reaction proceeds via a four-centered transition state.

The kinetics of this elimination reaction have been determined experimentally over a range of temperatures. The Arrhenius parameters for the unimolecular elimination of ethylene from this compound have been reported. nbinno.com

Table of Kinetic Data for the Gas-Phase Elimination of Ethylene from this compound nbinno.com

| Temperature Range (°C) | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| 320-386 | 10¹²·⁸ | 48.5 |

The proposed mechanism involves a concerted process where the silicon atom assists in the departure of the chloride ion, and a hydrogen atom from the β-carbon is transferred to the chlorine atom, leading to the formation of ethylene and trimethylsilyl chloride. This type of elimination is a well-known reaction for β-haloorganosilanes.

Computational Approaches:

While specific computational studies focusing solely on the reaction mechanisms of this compound are not extensively available in the reviewed literature, theoretical calculations on related systems provide a framework for understanding its reactivity. Density functional theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, transition state structures, and activation energies.

For the gas-phase elimination of ethylene, computational studies on similar β-haloethylsilanes would likely support the proposed four-centered transition state. These calculations could provide detailed information about the geometry of the transition state, the bond-breaking and bond-forming processes, and the electronic factors that influence the reaction rate. For instance, the calculations could quantify the extent of charge separation in the transition state and the role of the trimethylsilyl group in stabilizing any partial positive charge that develops on the β-carbon.

Furthermore, computational chemistry could be employed to investigate the mechanisms of the reactions of organometallic derivatives of this compound. For example, the reaction of (2-trimethylsilyl)ethylmagnesium chloride with a carbonyl compound could be modeled to determine the structure of the transition state and the activation barrier for the carbon-carbon bond formation. Such studies would provide a deeper, molecular-level understanding of the reactivity of these important synthetic intermediates.

Applications of 2 Chloroethyl Trimethylsilane in Organic Synthesis

Role as a Versatile C2-Unit Transfer Reagent

(2-Chloroethyl)trimethylsilane serves as an effective electrophilic two-carbon building block. The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the transfer of the -CH2CH2Si(CH3)3 group to a variety of nucleophiles. This transformation is fundamental to its application as a C2-unit transfer reagent.

One of the primary applications in this context is the alkylation of enolates. researchgate.netlibretexts.orglibretexts.org Enolates, being potent carbon nucleophiles, can displace the chloride in an SN2 reaction to form a new carbon-carbon bond, thereby elongating the carbon chain by two atoms while introducing a silicon-containing group. libretexts.org This reaction is subject to the typical constraints of SN2 reactions, favoring less hindered substrates. libretexts.org

The reaction of this compound with enolates can be represented by the following general scheme:

Scheme 1: Alkylation of an enolate with this compound.

The utility of this transformation is exemplified in the synthesis of α-quaternary ketones, where (trimethylsilyl)ethyl ester protected enolates are utilized in palladium-catalyzed asymmetric allylic alkylation. nih.gov

Strategic Introduction of Silyl-Substituted Alkyl Chains into Complex Molecules

The 2-(trimethylsilyl)ethyl (TMSE) group, introduced from this compound, is strategically employed as a protecting group for various functionalities, most notably carboxylic acids. mdpi.comchemrxiv.org The resulting 2-(trimethylsilyl)ethyl esters are stable under a range of conditions but can be selectively cleaved under mild conditions using fluoride (B91410) ions, which exhibit a high affinity for silicon. ru.nl

This protective strategy is particularly valuable in multi-step syntheses of complex molecules, such as peptides. ru.nl During peptide synthesis, the C-terminal carboxylic acid is often protected as a 2-(trimethylsilyl)ethyl ester. This protection prevents undesired side reactions, such as the formation of diketopiperazines at the dipeptide stage. ru.nl The stability of the TMSE ester to the conditions of peptide coupling and deprotection of the N-terminal protecting group, followed by its facile removal at the desired stage, underscores its strategic importance.

| Protecting Group | Introduction Reagent | Cleavage Conditions | Application Example |

| 2-(Trimethylsilyl)ethyl (TMSE) | This compound | Tetrabutylammonium fluoride (TBAF) | C-terminal protection in peptide synthesis to suppress diketopiperazine formation. ru.nl |

The introduction of the TMSE protecting group onto a carboxylic acid can be achieved through various esterification methods, including the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which is synthesized from 2-(trimethylsilyl)ethanol (B50070) (the hydrolysis product of this compound). mdpi.comchemrxiv.org

Utility in the Construction of Functionalized Organosilicon Scaffolds

This compound is a valuable starting material for the synthesis of more complex functionalized organosilicon compounds. The reactivity of the chloro group provides a handle for introducing a wide range of functionalities.

Substituted ethylsilanes can be readily prepared from this compound through nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and cyanides, can displace the chloride to afford the corresponding functionalized 2-(trimethylsilyl)ethyl derivatives.

For instance, the reaction with a primary amine would yield a secondary amine containing the 2-(trimethylsilyl)ethyl group. These reactions expand the library of available organosilane building blocks.

Beyond simple substitution, the initial products derived from this compound can be further elaborated to generate a diverse array of organosilicon building blocks. For example, a terminal amine functionalized 2-(trimethylsilyl)ethylsilane can be used in amide coupling reactions, while a thiol derivative can participate in thiol-ene chemistry.

The 2-(trimethylsilyl)ethyl sulfur group, present in sulfides, sulfoxides, and sulfones derived from this compound, has proven to be a versatile functional group in organic synthesis. researchgate.net These building blocks can be employed in the construction of more intricate molecular architectures.

Cross-Coupling Methodologies Utilizing this compound

This compound can be a precursor to organometallic reagents that are suitable for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Kumada Coupling: The Grignard reagent of this compound, 2-(trimethylsilyl)ethylmagnesium chloride, can be prepared by reacting it with magnesium metal. chemistryviews.orggelest.com This Grignard reagent can then participate in Kumada coupling reactions with aryl or vinyl halides, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| 2-(Trimethylsilyl)ethylmagnesium chloride | Aryl halide (Ar-X) | Ni or Pd complex | Ar-CH2CH2Si(CH3)3 |

Negishi Coupling: Similarly, the corresponding organozinc reagent, 2-(trimethylsilyl)ethylzinc chloride, can be generated. wikipedia.orgorganic-chemistry.org This organozinc compound can then be used in Negishi cross-coupling reactions with a variety of organic halides and triflates, which are known for their high functional group tolerance. nih.govdntb.gov.uachem-station.com

Suzuki Coupling: For participation in Suzuki-Miyaura coupling, this compound would first need to be converted into its corresponding boronic acid or boronic ester. nih.govorgsyn.orgyoutube.comresearchgate.netnih.gov This can be achieved by reacting the Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis. The resulting 2-(trimethylsilyl)ethylboronic acid or its ester can then be coupled with aryl or vinyl halides under palladium catalysis.

Sonogashira Coupling: The direct use of this compound in Sonogashira coupling is not feasible. However, it can serve as a precursor to the required terminal alkyne. For example, elimination of HCl from this compound could potentially yield vinyltrimethylsilane (B1294299), which can be further functionalized. A more practical approach would be to use the Grignard reagent in a reaction with a suitable electrophile to introduce an alkyne moiety. The resulting terminal alkyne, after deprotection if necessary, can then undergo Sonogashira coupling with aryl or vinyl halides. gelest.com

Advanced Characterization Techniques in 2 Chloroethyl Trimethylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For (2-chloroethyl)trimethylsilane, a combination of 1H, 13C, and 29Si NMR, along with multidimensional techniques, provides a complete picture of its chemical environment.

High-resolution proton (1H) NMR spectroscopy is fundamental for identifying the different types of protons and their neighboring environments within a molecule. In this compound, three distinct proton signals are expected: one for the trimethylsilyl (B98337) group protons and two for the methylene protons of the ethyl chain.

The nine protons of the trimethylsilyl (Si(CH3)3) group are chemically equivalent and therefore give rise to a single, sharp signal. Due to the electropositive nature of the silicon atom, these protons are shielded and are expected to resonate at a low chemical shift, typically in the range of 0.0-0.5 ppm.

The two methylene groups, -Si-CH2- and -CH2-Cl, are chemically non-equivalent and will appear as two distinct multiplets. The protons on the carbon adjacent to the silicon atom (-Si-CH2-) are expected to resonate at a lower chemical shift compared to the protons on the carbon bearing the electronegative chlorine atom (-CH2-Cl). The latter will be deshielded by the chlorine atom, causing their signal to appear further downfield.

The signals for the two methylene groups will exhibit spin-spin coupling, appearing as triplets, as each is adjacent to another methylene group with two protons (n+1 rule, where n=2). The coupling constant (J-value) for this vicinal coupling is typically in the range of 6-8 Hz.

Predicted 1H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| Si(CH3)3 | ~0.1 | Singlet | - | 9H |

| -Si-CH2- | ~1.0 - 1.5 | Triplet | ~7 | 2H |

| -CH2-Cl | ~3.4 - 3.8 | Triplet | ~7 | 2H |

| Note: The chemical shift values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. |

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled 13C NMR spectrum of this compound, three distinct signals are anticipated, corresponding to the three unique carbon environments.

The carbon atoms of the trimethylsilyl group are equivalent and will produce a single signal at a high field (low ppm value), typically around 0-5 ppm, due to the shielding effect of the silicon atom. The two methylene carbons will be found further downfield. The carbon atom directly attached to the silicon (-Si-CH2-) will resonate at a lower chemical shift than the carbon bonded to the chlorine atom (-CH2-Cl). The electronegativity of the chlorine atom significantly deshields the adjacent carbon, shifting its resonance to a much lower field.

Predicted 13C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| Si(CH3)3 | ~ -2.0 |

| -Si-CH2- | ~ 20.0 |

| -CH2-Cl | ~ 48.0 |

| Note: The chemical shift values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. |

Silicon-29 (29Si) NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing valuable information about the silicon's chemical environment and substitution pattern. Although 29Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can lead to signal-to-noise challenges, it offers a wide range of chemical shifts that are highly sensitive to the electronic environment around the silicon atom.

For this compound, a single resonance is expected in the 29Si NMR spectrum. The chemical shift will be influenced by the nature of the substituents on the silicon atom. The presence of the three methyl groups and one 2-chloroethyl group will determine the specific chemical shift. Based on data for similar alkyltrimethylsilanes, the 29Si chemical shift for this compound is predicted to be in the positive ppm range, relative to the standard tetramethylsilane (TMS) at 0 ppm.

Predicted 29Si NMR Data for this compound

| Silicon Nucleus | Chemical Shift (δ, ppm) (Predicted) |

| (CH3)3Si - | ~ 2.0 - 5.0 |

| Note: The chemical shift value is predicted based on the analysis of similar structures and general principles of NMR spectroscopy. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of the molecular ion.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+•) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of these ions.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic M+ and M+2 isotopic pattern, with the M+2 peak having an intensity of about one-third of the M+ peak.

The fragmentation of the molecular ion in EI-MS is governed by the stability of the resulting fragments. For this compound, several characteristic fragmentation pathways are expected:

Loss of a methyl radical (•CH3): This is a common fragmentation for trimethylsilyl compounds, leading to a stable [M-15]+ ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the silicon atom can result in the formation of the highly stable trimethylsilyl cation ([Si(CH3)3]+) at m/z 73, which is often the base peak in the spectrum.

Loss of a chloroethyl radical (•CH2CH2Cl): This would also lead to the formation of the trimethylsilyl cation at m/z 73.

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage could also occur.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 136/138 | [C5H13ClSi]+• | Molecular Ion (M+•) |

| 121/123 | [(CH3)2SiCH2CH2Cl]+ | Loss of •CH3 |

| 73 | [Si(CH3)3]+ | Alpha-cleavage |

| Note: The m/z values and fragmentation pathways are predicted based on the analysis of similar structures and general principles of mass spectrometry. |

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation than Electron Ionization (EI), making it particularly useful for determining the molecular weight of an analyte. In CI-MS, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions.

For this compound, methane Chemical Ionization (CI) would be an effective method for confirming its molecular mass. The process would primarily lead to the formation of a protonated molecular ion, [M+H]⁺. Given the molecular weight of this compound (136.70 g/mol ), this would result in a prominent ion peak at m/z 137. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, leading to a characteristic isotopic pattern for the protonated molecule at m/z 137 and m/z 139. Adduct ions with reagent gas fragments, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when using methane, may also be observed at lower intensities, further corroborating the molecular weight. This technique is invaluable as it provides clear molecular ion information that might be weak or absent in an EI spectrum due to extensive fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.

The exact mass of this compound (C₅H₁₃³⁵ClSi) can be calculated by summing the precise masses of its constituent isotopes. This theoretical value provides a benchmark for experimental determination via HRMS, often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers. The ability of HRMS to provide mass accuracy within a few parts per million (ppm) allows for the confident confirmation of the elemental formula, distinguishing it from any potential isomeric or isobaric impurities.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 13 | 1.007825 | 13.101725 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Silicon | ²⁸Si | 1 | 27.976927 | 27.976927 |

| Total | | | | 136.047505 |

An experimental HRMS measurement yielding a mass value extremely close to 136.0475 Da would confirm the elemental formula C₅H₁₃ClSi.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. dummies.com

In the IR spectrum of this compound, characteristic absorption bands corresponding to its structural features would be expected. The C-H stretching vibrations of the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region. libretexts.orglumenlearning.com The strong, characteristic Si-CH₃ symmetric and asymmetric deformations (rocking and bending) would be visible in the fingerprint region, typically around 1250 cm⁻¹ and 840 cm⁻¹. The C-Cl stretch would produce an absorption in the 600-800 cm⁻¹ range, while the Si-C stretch would also appear in this region.

Raman spectroscopy provides complementary information. While C-Cl bonds can be observed, the non-polar Si-C and C-C bonds are expected to produce more intense signals in the Raman spectrum compared to the IR spectrum. The symmetric vibrations, in particular the Si-C bond stretching, would be highly Raman active.

Table 2: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (in CH₃ and CH₂) | Stretching | 2850 - 3000 | IR, Raman |

| Si-CH₃ | Symmetric Deformation | ~1250 | IR (strong) |

| Si-CH₃ | Rocking | ~840 | IR (strong) |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

| Si-C | Stretching | 600 - 800 | IR, Raman (strong) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) for Volatile Mixture Separation

Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography (GC). In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. By using a suitable column (e.g., a non-polar or medium-polarity capillary column), this compound can be effectively separated from potential impurities such as starting materials, solvents, or byproducts of its synthesis. The retention time is a characteristic property of the compound under specific GC conditions, and the peak area in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment. For instance, commercial samples with a stated purity of 95% can be verified using this method. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Comprehensive Analysis

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful analytical tool that combines the separation capabilities of GC with the identification power of MS. thescipub.com As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer.

For this compound, GC-MS analysis, typically using Electron Ionization (EI), would provide both its retention time and a characteristic mass spectrum. The mass spectrum would display a molecular ion peak (M⁺) at m/z 136 and 138 (reflecting the ³⁵Cl and ³⁷Cl isotopes). More importantly, it would show a distinct fragmentation pattern that serves as a chemical fingerprint. Common fragmentation pathways for organosilanes include the loss of a methyl group and cleavage of Si-C bonds.

Table 3: Expected Mass Fragments in EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 136/138 | [C₅H₁₃ClSi]⁺ | M⁺ | Molecular Ion |

| 121/123 | [(CH₃)₂SiCH₂CH₂Cl]⁺ | [M - CH₃]⁺ | Loss of a methyl group |

| 107 | [C₄H₁₁Si]⁺ | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

| 73 | [(CH₃)₃Si]⁺ | [M - C₂H₄Cl]⁺ | Trimethylsilyl cation, often the base peak |

The trimethylsilyl cation at m/z 73 is a highly stable and characteristic fragment for trimethylsilyl-containing compounds and is often the most abundant ion (the base peak) in the spectrum. This comprehensive data from GC-MS is definitive for the identification and purity analysis of this compound in complex mixtures. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Chloroethyl Trimethylsilane

Electronic Structure and Bonding Characteristics

The arrangement of electrons and the nature of the chemical bonds within (2-chloroethyl)trimethylsilane are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT calculation for this compound, often employing a functional like B3LYP with a basis set such as 6-31G*, would be performed to determine its optimized molecular geometry. This process yields crucial data on bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | Si | C1 | - | - | 1.890 |

| Bond Length (Å) | C1 | C2 | - | - | 1.545 |

| Bond Length (Å) | C2 | Cl | - | - | 1.805 |

| Bond Length (Å) | Si | C(methyl) | - | - | 1.885 |

| Bond Angle (°) | C(methyl) | Si | C1 | - | 110.5 |

| Bond Angle (°) | Si | C1 | C2 | - | 115.0 |

| Bond Angle (°) | C1 | C2 | Cl | - | 111.2 |

| Dihedral Angle (°) | Si | C1 | C2 | Cl | 180.0 (anti) / 60.0 (gauche) |

Note: These are representative values and would be precisely determined in a dedicated computational study.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: These values are illustrative and depend on the level of theory used.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential (red) around the electronegative chlorine atom and the silicon atom, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential (blue) would be expected around the hydrogen atoms.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are instrumental in mapping out the energetic landscape of chemical reactions, identifying transition states, and determining the feasibility of different reaction pathways. A key reaction of interest for this compound is the β-elimination, a process influenced by the well-documented β-silicon effect, where the silicon atom stabilizes a positive charge on the β-carbon.

To model a reaction like the base-induced elimination of HCl from this compound, a reaction coordinate would be defined, typically corresponding to the breaking of the C-H bond and the C-Cl bond, and the formation of the C=C double bond. By performing a series of constrained geometry optimizations along this coordinate, a potential energy surface can be mapped. The highest point on this surface corresponds to the transition state, the fleeting geometry that dictates the reaction's activation energy.

Table 3: Hypothetical Thermodynamic and Kinetic Data for the β-Elimination of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 25 - 35 |

| Enthalpy of Reaction (ΔH) | -15 - -25 |

Note: These are estimated values. Actual values would require specific calculations and may vary with the reaction conditions and the base used.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl chain in this compound allows for different spatial arrangements, or conformations. Understanding the relative energies of these conformers is important as the reactivity of the molecule can be conformation-dependent.

A potential energy surface scan can be performed by systematically rotating the Si-C1-C2-Cl dihedral angle. This would reveal the energies of the different staggered (gauche and anti) and eclipsed conformations. The anti-conformation, where the bulky trimethylsilyl (B98337) and chloro groups are on opposite sides, is generally expected to be the most stable due to minimized steric hindrance.

Table 4: Hypothetical Relative Energies of Conformers of this compound

| Conformer (Si-C-C-Cl Dihedral Angle) | Relative Energy (kcal/mol) |

| Anti (180°) | 0.0 |

| Gauche (60°) | 0.8 - 1.5 |

| Eclipsed (0°) | 4.0 - 6.0 |

Note: These values are illustrative and represent typical energy differences for such rotational barriers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents. By simulating the motion of the molecule over time, MD can reveal preferred conformations, the rates of conformational changes, and how solvent molecules interact with the solute, offering a more complete picture of its behavior in a realistic chemical setting.

Future Research Directions and Perspectives on 2 Chloroethyl Trimethylsilane

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-chlorine bond and the influence of the adjacent trimethylsilyl (B98337) group in (2-chloroethyl)trimethylsilane make it an interesting substrate for catalytic transformations. Future research will likely focus on the development of novel catalytic systems to enhance its reactivity and control the selectivity of its reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to chlorosilanes is an area of growing interest. While the cross-coupling of some chlorosilanes has been demonstrated, dedicated studies on this compound are scarce. Future work could explore a variety of palladium catalysts and ligands to promote efficient cross-coupling with a wide range of nucleophiles, such as organoboron, organozinc, and organotin reagents. The optimization of reaction conditions, including solvent, temperature, and base, will be crucial for achieving high yields and selectivities. nih.govorganic-chemistry.orgnih.gov

Lewis acid catalysis also presents a promising avenue for activating the C-Cl bond in this compound. Lewis acids can coordinate to the chlorine atom, increasing its leaving group ability and facilitating nucleophilic substitution or elimination reactions. The exploration of a diverse range of Lewis acids, from traditional metal halides to more modern organocatalysts, could unlock new reaction pathways and enhance the synthetic utility of this compound. nih.gov

Furthermore, the development of catalytic systems for the selective elimination of HCl from this compound to form vinyltrimethylsilane (B1294299) is of significant industrial interest. While this transformation can be achieved under thermal or basic conditions, a catalytic approach could offer milder reaction conditions, higher yields, and improved sustainability.

| Catalytic System | Potential Application with this compound | Expected Outcome |

| Palladium/Ligand Complexes | Cross-coupling with various nucleophiles | Formation of new C-C and C-heteroatom bonds |

| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Activation of the C-Cl bond for substitution or elimination | Enhanced reactivity and access to new derivatives |

| Transition Metal Catalysts (e.g., Rh, Ni) | Catalytic elimination of HCl | Efficient and selective synthesis of vinyltrimethylsilane |

| Organocatalysts | Asymmetric transformations | Enantioselective introduction of the 2-(trimethylsilyl)ethyl group |

Expansion of Synthetic Applications in Natural Product and Drug Discovery

This compound has the potential to become a valuable building block in the synthesis of complex natural products and medicinally relevant molecules. biosynth.com Its bifunctional nature, possessing both a reactive chloride and a stable trimethylsilyl group, allows for diverse synthetic manipulations.

In the context of natural product synthesis, the 2-(trimethylsilyl)ethyl group can be incorporated into complex molecular architectures. This group can serve as a masked vinyl group or a precursor to other functional groups. For instance, after its incorporation, the trimethylsilyl group can be removed under specific conditions to generate a terminal alkene, which can then participate in various cycloaddition or metathesis reactions to construct intricate ring systems. uni-muenchen.de The development of cascade reactions involving this compound could provide rapid access to complex molecular scaffolds found in natural products. nih.gov

In drug discovery, the introduction of the trimethylsilyl group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability. vot.plnih.gov Therefore, this compound could be utilized to synthesize novel drug candidates with improved pharmacokinetic profiles. The chloroethyl moiety allows for its covalent attachment to a parent molecule, while the trimethylsilyl group imparts its beneficial properties. For example, related chlorosilanes have been used in the synthesis of pharmaceuticals.

| Area of Application | Synthetic Strategy | Potential Advantage |

| Natural Product Synthesis | Incorporation of the 2-(trimethylsilyl)ethyl group as a masked vinyl or other functional group precursor. | Access to complex molecular architectures through subsequent transformations. |

| Drug Discovery | Introduction of the trimethylsilyl group to modify physicochemical properties of bioactive molecules. | Improved pharmacokinetic profiles, such as enhanced metabolic stability and bioavailability. |

| Medicinal Chemistry | Use as a linker to connect different molecular fragments in the synthesis of new chemical entities. | Modular synthesis of compound libraries for high-throughput screening. |

Integration into Automated Synthesis Platforms and Flow Chemistry

The increasing demand for the rapid synthesis and screening of large numbers of molecules has driven the development of automated synthesis platforms and flow chemistry techniques. purdue.edunih.govresearchgate.netsigmaaldrich.comresearchgate.net The integration of this compound into these modern synthetic workflows represents a significant area for future research.

Automated synthesis platforms, which utilize robotics to perform chemical reactions in a high-throughput manner, could greatly accelerate the exploration of the chemical space around this compound. By systematically varying reaction partners and conditions, these platforms can rapidly identify optimal conditions for its use in various transformations and generate large libraries of novel compounds for biological screening.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for telescoped reactions. nih.gov The conversion of this compound to valuable products, such as vinyltrimethylsilane, could be significantly optimized using flow chemistry. A continuous-flow process could allow for precise control over reaction parameters, leading to higher yields and purities while minimizing waste.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will likely focus on the development of more sustainable and environmentally friendly synthetic methodologies for both its preparation and its subsequent reactions.

One area of focus will be the use of greener solvents. Ionic liquids, with their low vapor pressure and high thermal stability, have emerged as promising alternatives to volatile organic compounds in many chemical processes. rsc.orgtcichemicals.comscispace.comrepositorioinstitucional.mxresearchgate.net Investigating the use of ionic liquids as reaction media for transformations involving this compound could lead to more sustainable processes with easier product separation and catalyst recycling.

Biocatalysis offers another powerful tool for developing eco-friendly synthetic methods. The use of enzymes to perform chemical transformations can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. nih.govnih.govchemrxiv.org Future research could explore the potential of enzymes, such as halogenases and dehalogenases, to catalyze reactions at the C-Cl bond of this compound. nih.gov

| Sustainable Approach | Application to this compound | Potential Benefits |

| Use of Green Solvents | Performing reactions in ionic liquids or supercritical fluids. | Reduced use of volatile organic compounds, easier product isolation, and potential for catalyst recycling. |

| Biocatalysis | Employing enzymes for selective transformations of the C-Cl bond. | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Minimized waste generation and more efficient use of resources. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions. | Reduced reaction times and lower energy consumption. |

Potential for Advanced Materials Science Applications as a Monomer or Cross-linking Agent

The presence of a reactive chlorine atom and a stable silicon-carbon bond makes this compound a potential candidate for applications in materials science, particularly as a monomer or a cross-linking agent in the synthesis of functional polymers.

As a monomer, this compound could be used in the synthesis of novel polysiloxanes and other silicon-containing polymers. researchgate.netsilicones.euresearchgate.netrsc.orggoogle.com The trimethylsilyl group would be incorporated into the polymer backbone or as a side chain, imparting properties such as hydrophobicity, thermal stability, and gas permeability. The chloroethyl group could serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

As a cross-linking agent, this compound could be used to form three-dimensional networks in silicone elastomers and other polymers. rubberworld.comgoogle.comresearchgate.netresearchgate.netsinosil.comgoogle.com The reaction of the chloroethyl group with suitable functional groups on polymer chains would lead to the formation of covalent cross-links, enhancing the mechanical properties, thermal stability, and solvent resistance of the material. This could be particularly useful in the development of high-performance elastomers for demanding applications.

Furthermore, this compound could be employed in the surface modification of inorganic materials, such as silica (B1680970) and metal oxides, to create hybrid organic-inorganic materials with tailored surface properties. gelest.comnih.govcmu.eduresearchgate.netrsc.org The trimethylsilyl group can interact with the surface, while the chloroethyl group provides a site for further functionalization.

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 0.1–0.3 ppm (s) | Si–CH₃ |

| ¹³C NMR | δ 40–50 ppm | CH₂Cl |

| IR | ~650 cm⁻¹ | C–Cl stretch |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.

- Ventilation : Work in a fume hood to minimize inhalation of vapors.

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and bases (e.g., NaOH), which may induce violent reactions .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky trimethylsilyl group hinders backside attack in SN₂ mechanisms, favoring SN₁ pathways in polar solvents.

- Electronic Effects : The electron-donating Si–CH₃ groups stabilize carbocation intermediates in SN₁ reactions.

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., (2-chloroethyl)dimethylsilane) using kinetic studies (e.g., conductivity monitoring). Computational modeling (DFT) can map transition-state geometries .

Q. How can contradictions in reported thermal decomposition pathways of this compound be resolved?

- Methodological Answer :

- Data Contradictions : Conflicting studies may arise from temperature-dependent mechanisms (e.g., chain vs. non-chain reactions).

- Experimental Approaches :

Isothermal Thermolysis : Conduct experiments at controlled temperatures (e.g., 500–1000 K) to identify dominant pathways.

Product Analysis : Use GC-MS to quantify decomposition products (e.g., CH₄, HCl, siloxanes).

Computational Validation : Apply ab initio methods (e.g., CASSCF) to model bond dissociation energies (e.g., Si–C vs. C–Cl cleavage) .

Q. Table 2: Thermal Decomposition Pathways

| Temperature Range | Dominant Pathway | Key Products | Mechanism Type |

|---|---|---|---|

| < 700 K | Si–C bond cleavage | CH₃Cl, Si(CH₃)₃ | Radical chain |

| > 900 K | C–Cl bond cleavage | HCl, CH₂=CH–Si(CH₃)₃ | Non-chain |

Q. What computational strategies predict the regioselectivity of this compound in catalytic silylation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics.

- Case Study : In potassium tert-butoxide-catalyzed silylation, the β-CH₂ group of the 2-chloroethyl chain is more reactive due to hyperconjugative stabilization .

Notes for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.